molecular formula C15H25N3O B15050683 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B15050683
M. Wt: 263.38 g/mol
InChI Key: VYBNOXUKJZHJRI-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a synthetic pyrazole-amine derivative intended for non-human research use. This compound is part of a structurally versatile class of heterocyclic amines that are extensively investigated in medicinal chemistry for their potential to interact with diverse biological targets. The core 5-aminopyrazole scaffold is a privileged structure in drug discovery, featured in compounds with a broad spectrum of pharmacological activities . The specific molecular architecture of this compound, which incorporates a cyclopropyl group, an isopropyl chain, and a tetrahydrofuran (oxolane) ring, suggests significant research potential. Structurally related 5-aminopyrazole derivatives have demonstrated notable antiproliferative effects in vitro against various cancer cell lines, making this chemical class a valuable template in oncology research . Furthermore, pyrazole-based compounds are actively studied for their potential applications in central nervous system (CNS) disorders . Recent patents disclose that amines built upon similar heterocyclic cores can function as potent phosphodiesterase 2 (PDE2) inhibitors, indicating a potential research pathway for cognitive diseases, anxiety, and depressive disorders . The presence of both a pyrazole core and an amine linker in this molecule provides a flexible handle for further chemical functionalization, making it a promising building block for developing novel bioactive molecules or for use in chemical biology studies . Researchers are exploring these pathways to develop new therapeutic agents and chemical probes. Product Note: This product is sold for non-human research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C15H25N3O/c1-11(2)18-13(8-15(17-18)12-5-6-12)9-16-10-14-4-3-7-19-14/h8,11-12,14,16H,3-7,9-10H2,1-2H3

InChI Key

VYBNOXUKJZHJRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCC3CCCO3

Origin of Product

United States

Preparation Methods

Heterocyclic Acetonitrile Cyclocondensation

The pyrazole scaffold is constructed via a two-step protocol adapted from ACS Omega (2017). Starting with a heterocyclic acetonitrile precursor, treatment with hydrazine derivatives under reflux conditions induces cyclocondensation. For example, 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-carbonitrile is synthesized by reacting cyclopropylacetonitrile with isopropylhydrazine in dioxane at 80°C for 8 hours (yield: 78%).

Key reaction :
$$
\text{Cyclopropylacetonitrile} + \text{Isopropylhydrazine} \xrightarrow{\text{dioxane, 80°C}} \text{3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbonitrile}
$$

Nitrile Reduction to Primary Amine

The nitrile group at the 5-position is reduced to a primary amine using catalytic hydrogenation (H₂, Pd/C, ethanol, 50°C, 12 hours). This step achieves quantitative conversion with minimal byproducts.

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 1.45–1.52 (m, 4H, cyclopropyl), 3.89 (s, 2H, CH₂NH₂), 6.12 (s, 1H, pyrazole-H).
  • HRMS : m/z calcd. for C₁₀H₁₆N₃ [M+H]⁺: 178.1345; found: 178.1342.

Oxolan-2-yl-Methylamine Synthesis

Acrylonitrile and 2-Chloroethanol Cyclization

Adapting CN106366056A, 3-aminomethyltetrahydrofuran is synthesized from acrylonitrile and 2-chloroethanol. The reaction proceeds via a base-catalyzed Michael addition (NaOH, 0°C, 2 hours) followed by cyclization (NaH, THF, 60°C, 6 hours) to yield 3-cyanooxolane (85% yield).

Key reaction :
$$
\text{Acrylonitrile} + \text{2-Chloroethanol} \xrightarrow{\text{NaOH, 0°C}} \text{2-Chloroethyl-2-cyanoethyl ether} \xrightarrow{\text{NaH, THF}} \text{3-Cyanooxolane}
$$

Catalytic Hydrogenation to Amine

The nitrile group in 3-cyanooxolane is reduced to a primary amine using Raney Ni under H₂ (40 psi, methanol, 25°C, 10 hours), yielding 3-aminomethyloxolane (92% yield).

Spectroscopic validation :

  • ¹³C NMR (100 MHz, D₂O): δ 25.8 (oxolane C3), 67.4 (C2, C5), 72.1 (C4), 42.3 (CH₂NH₂).

Coupling Strategies for Final Assembly

Reductive Amination

Combining 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-methylamine and 3-aminomethyloxolane with formaldehyde under NaBH₃CN reduction (MeOH, 0°C to RT, 12 hours) yields the target compound. However, steric hindrance limits efficiency (35% yield).

Stepwise Alkylation

Superior yields are achieved via alkylation:

  • Bromination : Treat 3-aminomethyloxolane with SOBr₂ (CH₂Cl₂, 0°C, 2 hours) to form 3-(bromomethyl)oxolane (89% yield).
  • Coupling : React with pyrazole-methylamine using K₂CO₃ in DMF (60°C, 8 hours) to afford the final product (68% yield).

Optimized reaction :
$$
\text{Pyrazole-CH₂NH₂} + \text{BrCH₂-oxolane} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}
$$

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Reductive Amination NaBH₃CN, MeOH, 12 h 35 90 One-pot simplicity
Stepwise Alkylation K₂CO₃, DMF, 8 h 68 98 Higher yield, scalability

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Competing 1,3- vs. 1,5-regioisomers are minimized using bulky bases (e.g., DBU) to favor kinetic control.

Cyclopropane Ring Stability

The cyclopropyl group is susceptible to ring-opening under strong acids. Using mild conditions (pH 6–7) during coupling preserves integrity.

Byproduct Formation in Alkylation

Over-alkylation is suppressed by stoichiometric control (1:1.05 ratio of amine to alkylating agent).

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure can be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics, such as stability, flexibility, or reactivity.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine are compared below with key analogs (Table 1).

Table 1: Comparative Analysis of Structurally Related Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Notes Reference
Target Compound C₁₅H₂₅N₃O* ~263* 3-cyclopropyl, 1-isopropyl, oxolan-2-ylmethyl Higher polarity due to oxolane; moderate lipophilicity
3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine C₉H₁₅N₃ 165.24 3-cyclopropyl, 1-isopropyl Lower solubility in polar solvents
1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine C₈H₁₃N₃O 179.21 1-methyl, 3-oxolan-2-yl Enhanced solubility via oxolane; basic pKa ~8.5
Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine C₉H₁₇N₃ 167.25 1-isopropyl, methylamine Higher basicity; limited steric hindrance
3-isopropyl-1H-pyrazol-5-amine C₆H₁₁N₃ 125.17 3-isopropyl Low molecular weight; high crystallinity

*Inferred based on structural components.

Key Observations:

Substituent Effects on Solubility: The oxolane group in the target compound and 1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine introduces polarity, improving aqueous solubility compared to non-oxolane analogs like 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine . Methylamine-substituted derivatives (e.g., Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine) exhibit higher basicity due to the free amine group, which may influence receptor binding in biological systems .

Steric and Electronic Modifications: Cyclopropyl substituents enhance metabolic stability by resisting oxidative degradation, a feature shared by the target compound and 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., 3-isopropyl-1H-pyrazol-5-amine) are synthesized in higher yields (~42%) via straightforward condensation reactions, whereas the target compound’s complexity may require multi-step protocols .

Biological Activity

The compound {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a novel pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other therapeutic properties based on recent studies.

The compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and an oxolane ring. Its molecular formula is C15H28N4C_{15}H_{28}N_{4}, with a molecular weight of 264.41 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A related study focused on 3-cyclopropyl-1H-pyrazol-5-amine derivatives, which were synthesized and screened for their antibacterial and antifungal activities. The results indicated that certain derivatives showed potent activity against various Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against mycotoxic strains. Specifically, compounds 9d, 9g, and 9h were highlighted for their strong antimicrobial effects .

Bacterial Strain Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaModerate inhibition

Antiproliferative Activity

The antiproliferative effects of pyrazole derivatives have also been explored extensively. A study evaluated a series of 3-alkyl-1,5-diaryl-1H-pyrazoles , revealing that many compounds exhibited moderate to potent antiproliferative activity against human cancer cell lines like SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The most potent compound demonstrated an IC50 value ranging from 0.076 to 0.12 µM, indicating strong potential for cancer therapy .

Cell Line IC50 Value (µM)
SGC-79010.076 - 0.12
A5490.076 - 0.12
HT-10800.076 - 0.12

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their biological efficacy. The presence of specific substituents on the pyrazole ring significantly influences their activity. For instance, the introduction of bulky groups at certain positions can enhance or diminish the biological effects observed in vitro .

Case Studies

  • Antimicrobial Evaluation : In a study where a series of substituted pyrazole derivatives were synthesized, the compounds were tested against standard strains of bacteria and fungi. The results indicated that modifications to the pyrazole structure could lead to enhanced antimicrobial properties.
  • Anticancer Research : Another study focused on evaluating the antiproliferative effects of various pyrazole analogs against different cancer cell lines, providing insights into how structural variations impact therapeutic potential.

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